molecular formula C11H17N3O2 B1468074 1-(3-Aminopyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one CAS No. 1248805-02-8

1-(3-Aminopyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one

Cat. No. B1468074
M. Wt: 223.27 g/mol
InChI Key: QEAIMIHLYLWEDO-UHFFFAOYSA-N
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Description

1-(3-Aminopyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one, also known as 3-APM or 3-APM-1-one, is a synthetic compound that has recently been studied for its potential use in a variety of scientific applications. 3-APM is a derivative of pyrrolidine, an organic heterocyclic compound, and is known to be relatively stable under a variety of conditions. This compound has been shown to have potential applications in drug discovery, biochemistry, and biotechnology.

Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on synthesizing compounds with structural similarities, emphasizing the importance of such compounds in chemical synthesis and material science. For instance, compounds like 1-{((3,4-Dimethylisoxazol-5-yl)imino)methyl}-2-naphthol have been synthesized through condensation reactions, showcasing methods for creating complex molecules with potential applications in developing new materials or chemical intermediates (Asiri & Khan, 2010).

Fluorescent Chemical Sensors

Derivatives similar to the compound have been explored for their potential as fluorescent chemosensors. For example, dimethylfuran tethered 2-aminopyridine-3-carbonitriles show promising applications as fluorescent chemosensors for ions like Fe3+ and picric acid, with nanomolar detection limits, indicating a potential pathway for developing new sensors for environmental monitoring or biomedical applications (Shylaja et al., 2020).

Pharmacological Applications

The structural framework of 1-(3-Aminopyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one and its derivatives have been investigated for various pharmacological activities. Compounds with related structures have been evaluated for their potential as anti-inflammatory, analgesic, and anticonvulsant agents. This suggests that derivatives of the compound could have applications in drug discovery, particularly in designing new therapeutic agents (El-Sawy et al., 2014).

properties

IUPAC Name

1-(3-aminopyrrolidin-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-7-10(8(2)16-13-7)5-11(15)14-4-3-9(12)6-14/h9H,3-6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEAIMIHLYLWEDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminopyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Aminopyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one
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1-(3-Aminopyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one
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1-(3-Aminopyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one
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1-(3-Aminopyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one
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1-(3-Aminopyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one
Reactant of Route 6
1-(3-Aminopyrrolidin-1-yl)-2-(3,5-dimethylisoxazol-4-yl)ethan-1-one

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